

Application Notes and Protocols for MeOSuc-AAPV-CMK In Vitro Assay

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Compound of Interest		
Compound Name:	MeOSuc-AAPV-CMK	
Cat. No.:	B1663094	Get Quote

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Introduction

N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (**MeOSuc-AAPV-CMK**) is a potent and irreversible inhibitor of neutrophil elastase, a serine protease implicated in a variety of inflammatory diseases.[1][2] It also demonstrates inhibitory activity against cathepsin G and proteinase 3.[1][3][4] The chloromethyl ketone (CMK) moiety forms a covalent bond with residues in the enzyme's active site, leading to irreversible inactivation.[2] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of **MeOSuc-AAPV-CMK** against human neutrophil elastase (HNE).

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as MeOSuc-AAPV-AMC, which is specifically cleaved by active neutrophil elastase to release a fluorescent product, 7-amino-4-methylcoumarin (AMC).[4][5] The rate of fluorescence increase is directly proportional to the elastase activity. In the presence of an inhibitor like **MeOSuc-AAPV-CMK**, the enzymatic activity is reduced, resulting in a decreased rate of fluorescence generation. By measuring the fluorescence over time at different inhibitor concentrations, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.

Data Presentation



The inhibitory activity of **MeOSuc-AAPV-CMK** and a reference compound can be summarized as follows. Please note that the following data is illustrative.

Compound	Target Enzyme	Assay Type	Substrate	IC50
MeOSuc-AAPV- CMK	Human Neutrophil Elastase	Fluorometric	MeOSuc-AAPV- AMC	15 nM
Sivelestat (Control)	Human Neutrophil Elastase	Fluorometric	MeOSuc-AAPV- AMC	50 nM

Experimental Protocols Materials and Reagents

- Human Neutrophil Elastase (HNE), purified
- MeOSuc-AAPV-CMK
- Fluorogenic substrate: MeOSuc-AAPV-AMC[4][5]
- Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20
- Dimethyl sulfoxide (DMSO)
- 96-well, black, flat-bottom microplates
- Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[5]
- Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

Assay Buffer: Prepare a solution of 0.1 M Tris-HCl, pH 7.5, with 0.5 M NaCl and 0.05% (v/v)
 Tween-20 in distilled water.



- Enzyme Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
- Enzyme Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM).
- Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
- Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a working concentration of 200 μ M.
- Inhibitor Stock Solution: Dissolve MeOSuc-AAPV-CMK in DMSO to a stock concentration of 10 mM.[2]
- Inhibitor Dilutions: Prepare a series of dilutions of MeOSuc-AAPV-CMK in assay buffer. It is recommended to perform a 1:3 serial dilution to cover a wide range of concentrations for IC50 determination.

Assay Procedure

- Enzyme and Inhibitor Incubation:
 - Add 25 μL of assay buffer to all wells of a 96-well plate.
 - Add 25 μL of the appropriate MeOSuc-AAPV-CMK dilution to the test wells.
 - \circ For the positive control (no inhibition), add 25 µL of assay buffer.
 - For the negative control (no enzyme), add 50 μL of assay buffer.
 - \circ Add 25 µL of the HNE working solution to all wells except the negative control wells.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[2]
- Substrate Addition and Measurement:



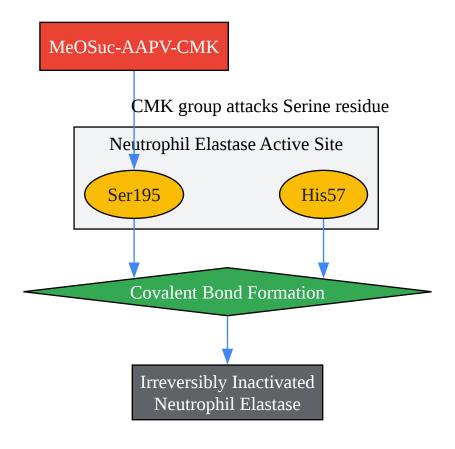
- Add 50 μL of the substrate working solution to all wells to initiate the enzymatic reaction.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 60 seconds for 30 minutes.[5]

Data Analysis

- Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
- Determine the percent inhibition for each inhibitor concentration using the following formula:
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations Signaling Pathway and Mechanism of Inhibition

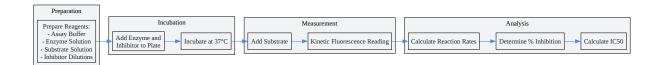




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Caption: Mechanism of irreversible inhibition of Neutrophil Elastase by MeOSuc-AAPV-CMK.

Experimental Workflow



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Caption: Experimental workflow for the in vitro **MeOSuc-AAPV-CMK** neutrophil elastase inhibition assay.



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